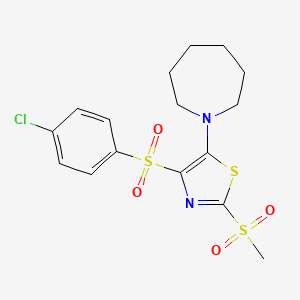

![molecular formula C32H40N2O8 B2698489 3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide CAS No. 477296-06-3](/img/structure/B2698489.png)

3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a benzamide derivative that has been synthesized through a multi-step process. In

Scientific Research Applications

Ligands in Coordination Chemistry

These compounds are commonly used as ligands in coordination chemistry due to their ability to form stable complexes with metal ions .

Catalysis

Schiff base complexes, which these compounds can form, have a wide range of applications, including catalysis .

Energy Storage Devices

Schiff base complexes are also used in energy storage devices .

Sensors

These compounds can be used in the development of sensors .

Medicinal Chemistry

In the field of medicinal chemistry, these compounds have shown potential .

Anticancer Activity

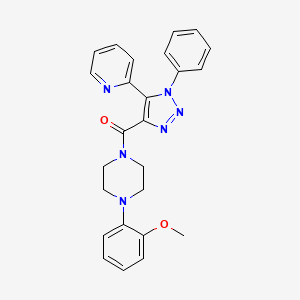

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides. The synthesized compounds were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines by using MTT assay. Most of the tested compounds showed prominent activity against both cancer cell lines .

7. Surface Modification of Metal Oxide Nanoparticles 3-Aminopropyltriethoxysilane (APTES) is one of the most important silicon compounds in chemistry for the synthesis of materials. It has extensively been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces. The introduction of amine (NH 2) enhances their dispersibility and anti-bacterial property. The APTES-MONPs have various direct applications in electrochemical sensors, catalysts and Pickering emulsions .

8. Drug Delivery, Contaminants Removal, Catalyst Immobilization, and Medical Imaging APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .

properties

IUPAC Name |

3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O8/c1-7-37-25-17-21(18-26(38-8-2)29(25)41-11-5)31(35)33-23-15-13-14-16-24(23)34-32(36)22-19-27(39-9-3)30(42-12-6)28(20-22)40-10-4/h13-20H,7-12H2,1-6H3,(H,33,35)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEMUGIYOHCISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-triethoxy-N-[2-[(3,4,5-triethoxybenzoyl)amino]phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-amino-6-methyl-6,8-dihydro-2H-[1,4]dioxino[2,3-f]indol-7(3H)-one](/img/structure/B2698411.png)

![1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2698412.png)

![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2698413.png)

![Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate](/img/structure/B2698417.png)

![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2698420.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride](/img/structure/B2698423.png)

![N-[[(2S)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2698425.png)

![N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2698426.png)